molecular formula C24H16ClN3S B2959206 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile CAS No. 374614-06-9

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile

Cat. No. B2959206
CAS RN: 374614-06-9
M. Wt: 413.92
InChI Key: VUQMZWSDFMBOGI-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C24H16ClN3S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

One study detailed the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, resulting in (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the synthetic versatility of related compounds and their structural transformation under specific conditions (Frolov et al., 2005).

Potential Applications in Material Science

Another realm of application is in the field of optoelectronic devices. For instance, donor-acceptor substituted thiophene dyes, sharing structural similarities with the query compound, have been demonstrated for enhanced nonlinear optical limiting, indicating potential for protecting human eyes and optical sensors as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Corrosion Inhibition

Research on thiazole and thiadiazole derivatives against corrosion of iron provides insight into the protective capabilities of structurally related compounds, suggesting that the query compound could also serve as a corrosion inhibitor in relevant industrial applications (Kaya et al., 2016).

Fluorescent Properties for Bioimaging

Additionally, the creation of new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core and their subsequent application in bioimaging underscore the potential of similar compounds in biological research, hinting at the possibility of the query compound's utility in similar domains (Eltyshev et al., 2021).

Molecular Engineering for Solar Cells

Finally, the molecular engineering of organic sensitizers for solar cell applications, involving compounds with structures related to the query compound, showcases the potential of these chemicals in renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name

(E)-3-(4-chloroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3S/c25-21-10-12-22(13-11-21)27-15-20(14-26)24-28-23(16-29-24)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-13,15-16,27H/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQMZWSDFMBOGI-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile

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